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Compound of Interest

Compound Name: Hydroxymethyl acrylate

Cat. No.: B8274460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hydroxymethyl acrylate, formally known as ethyl α-(hydroxymethyl)acrylate, is a

functionalized acrylic monomer of significant interest in polymer chemistry and materials

science. Its unique structure, featuring both a reactive acrylate double bond for polymerization

and a primary hydroxyl group for subsequent chemical modification, makes it a versatile

building block for the synthesis of a wide array of functional polymers. These polymers find

applications in coatings, adhesives, hydrogels, and biomedical materials. A thorough

understanding of the spectral properties of hydroxymethyl acrylate is paramount for its

identification, purity assessment, and for monitoring its polymerization kinetics. This guide

provides a comprehensive overview of the spectral characterization of hydroxymethyl
acrylate, detailing the expected data from various spectroscopic techniques and the

experimental protocols for their acquisition.

Molecular Structure
Chemical Name: Ethyl 2-(hydroxymethyl)prop-2-enoate Common Name: Hydroxymethyl
acrylate, Ethyl α-(hydroxymethyl)acrylate CAS Number: 10029-04-6 Molecular Formula:

C₆H₁₀O₃ Molecular Weight: 130.14 g/mol
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The following tables summarize the key spectral data for hydroxymethyl acrylate. It is

important to note that while some of this data is from experimental sources, a complete set of

high-resolution spectral data is not readily available in the public domain. Therefore, some

values, particularly for ¹H NMR, Mass Spectrometry, and UV-Vis, are predicted based on the

analysis of closely related compounds. These predictions are clearly indicated.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for Hydroxymethyl Acrylate (Predicted)

Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~1.3 Triplet 3 -CH₃

~2.5 Singlet (broad) 1 -OH

~4.2 Quartet 2 -O-CH₂-CH₃

~4.3 Singlet 2 -CH₂OH

~5.9 Singlet 1 C=CH₂ (trans to C=O)

~6.3 Singlet 1 C=CH₂ (cis to C=O)

Prediction is based on the known spectra of ethyl acrylate and the expected effect of the

hydroxymethyl substituent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data for Hydroxymethyl Acrylate
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Chemical Shift (δ) (ppm) Assignment

~14.1 -CH₃

~60.8 -O-CH₂-

~63.5 -CH₂OH

~125.8 =CH₂

~140.7 =C(CH₂OH)-

~166.5 C=O

Data is based on available information from spectral databases.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: FTIR Spectral Data for Hydroxymethyl Acrylate

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad O-H stretch

~2980 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1635 Medium C=C stretch (alkene)

~1405 Medium =CH₂ scissoring

~1180 Strong C-O stretch (ester)

~1050 Strong C-O stretch (alcohol)

~815 Medium =CH₂ wagging

Data is based on available information from spectral databases and typical values for acrylates.

[1]

Mass Spectrometry (MS)
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Table 4: Mass Spectrometry Data for Hydroxymethyl Acrylate (Predicted)

m/z Relative Intensity Assignment

130 Moderate [M]⁺ (Molecular Ion)

113 Moderate [M - OH]⁺

101 High [M - C₂H₅]⁺

99 High [M - OCH₂CH₃]⁺

85 Moderate [M - COOCH₂CH₃]⁺

55 High [C₃H₃O]⁺

Prediction is based on common fragmentation patterns of acrylate esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Spectral Data for Hydroxymethyl Acrylate (Predicted)

λmax (nm)
Molar Absorptivity (ε) (L
mol⁻¹ cm⁻¹)

Solvent

~210 ~10,000 Ethanol

Prediction is based on the UV-Vis spectra of similar α,β-unsaturated esters.

Experimental Protocols
The following are detailed methodologies for the spectral characterization of hydroxymethyl
acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:
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Hydroxymethyl acrylate sample

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

NMR tubes (5 mm)

Pipettes

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of hydroxymethyl acrylate in 0.6-

0.7 mL of CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

Instrumentation:

Spectrometer: Bruker Avance 400 MHz (or equivalent)

Probe: 5 mm broadband observe (BBO)

¹H NMR Acquisition:

Tune and match the probe for ¹H.

Shim the magnetic field to achieve optimal resolution.

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 30° pulse angle, an acquisition time of at least 4 seconds, and a relaxation delay of

1-2 seconds.

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Tune and match the probe for ¹³C.
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Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the range of 0 to 200 ppm.

Use a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2

seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., TopSpin,

MestReNova). Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃

solvent peak for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in hydroxymethyl acrylate.

Materials:

Hydroxymethyl acrylate sample

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., dichloromethane or acetone)

Procedure (Thin Film Method):

Sample Preparation: Place one drop of the liquid hydroxymethyl acrylate sample onto a

clean, dry salt plate.

Film Formation: Place a second salt plate on top of the first and gently press to form a thin

liquid film between the plates.

Spectrum Acquisition:

Place the salt plates in the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction. Identify and label the major absorption

bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of hydroxymethyl
acrylate.

Materials:

Hydroxymethyl acrylate sample

Volatile solvent (e.g., methanol or acetonitrile)

Mass spectrometer (e.g., GC-MS with Electron Ionization - EI)

Procedure (GC-MS with EI):

Sample Preparation: Prepare a dilute solution of hydroxymethyl acrylate (e.g., 1 mg/mL) in

a suitable volatile solvent.

Instrumentation:

Gas Chromatograph: Agilent 7890B (or equivalent) with a suitable capillary column (e.g.,

HP-5ms).

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

GC Conditions:

Injector Temperature: 250°C

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
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Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 30 to 200.

Ion Source Temperature: 230°C.

Data Analysis: Identify the peak corresponding to hydroxymethyl acrylate in the total ion

chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and

major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV absorption maximum (λmax) of the α,β-unsaturated carbonyl

system.

Materials:

Hydroxymethyl acrylate sample

Spectroscopic grade solvent (e.g., ethanol or hexane)

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Sample Preparation: Prepare a stock solution of hydroxymethyl acrylate in the chosen

solvent. Perform serial dilutions to obtain a solution with an absorbance in the range of 0.2 to

0.8 AU.

Spectrum Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b8274460?utm_src=pdf-body
https://www.benchchem.com/product/b8274460?utm_src=pdf-body
https://www.benchchem.com/product/b8274460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8274460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Replace the blank with the cuvette containing the sample solution.

Scan the sample over a wavelength range of 400 to 200 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration

is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law

(A = εcl).

Visualizations
Experimental Workflow for Spectral Characterization
The following diagram illustrates the logical flow of experiments for the comprehensive spectral

characterization of hydroxymethyl acrylate.
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Caption: Experimental workflow for the spectral characterization of hydroxymethyl acrylate.

Disclaimer: This document is intended for informational purposes for a scientific audience.

Predicted spectral data should be confirmed by experimental analysis. Always follow

appropriate laboratory safety procedures when handling chemicals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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